benzene-1,4-diylbis{[3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone}
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Overview
Description
3-CYCLOPROPYL-1-{4-[3-CYCLOPROPYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by the presence of cyclopropyl groups, trifluoromethyl groups, and pyrazole rings
Preparation Methods
The synthesis of 3-CYCLOPROPYL-1-{4-[3-CYCLOPROPYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves multiple steps, including the formation of cyclopropyl and pyrazole rings. The synthetic routes typically involve the use of cyclopropyl bromide, trifluoromethyl ketone, and hydrazine derivatives under controlled reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-CYCLOPROPYL-1-{4-[3-CYCLOPROPYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups enhances its binding affinity and stability. The compound may exert its effects through pathways involving oxidative stress modulation or enzyme inhibition.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and trifluoromethyl-containing molecules. Compared to these compounds, 3-CYCLOPROPYL-1-{4-[3-CYCLOPROPYL-5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to its specific combination of cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20F6N4O4 |
---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
[4-[3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazole-1-carbonyl]phenyl]-[3-cyclopropyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C22H20F6N4O4/c23-21(24,25)19(35)9-15(11-1-2-11)29-31(19)17(33)13-5-7-14(8-6-13)18(34)32-20(36,22(26,27)28)10-16(30-32)12-3-4-12/h5-8,11-12,35-36H,1-4,9-10H2 |
InChI Key |
RJJREVKINGCODG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)C(=O)N4C(CC(=N4)C5CC5)(C(F)(F)F)O |
Origin of Product |
United States |
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